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molecular formula C30H40N2O3 B8337051 3-[2-[3-Hydroxyphenyl]ethyl]-4-[2-[6-[2-phenylethylamino]hexylamino]ethyl]-1,2-benzenediol

3-[2-[3-Hydroxyphenyl]ethyl]-4-[2-[6-[2-phenylethylamino]hexylamino]ethyl]-1,2-benzenediol

Cat. No. B8337051
M. Wt: 476.6 g/mol
InChI Key: DGXCHFGDFRCDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04883804

Procedure details

A solution of the diamine Intermediate 10 (a) (1.4 g) in 48% aqueous hydrobromic acid (20 ml) containing hypophosphorous acid (0.1 ml) was heated at reflux temperature for 3 hours under an atmosphere of nitrogen. The solution was evaporated to dryness and the residue treated with ethyl acetate. The dihydrobromide salt of the title compound (1.3 g) was filtered off as a beige solid and dried at 80° under vacuum, mp 167°-170°.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([O:27]C)=[C:23]([O:29]C)[C:22]=2[CH2:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[C:35]([O:39]C)[CH:34]=2)=O)=[CH:4][CH:3]=1.[PH2](O)=O>Br>[OH:39][C:35]1[CH:34]=[C:33]([CH2:32][CH2:31][C:22]2[C:21]([CH2:20][CH2:19][NH:18][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:5]3[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=3)=[CH:26][CH:25]=[C:24]([OH:27])[C:23]=2[OH:29])[CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( a )
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCNC(CCCCC(=O)NCCC1=C(C(=C(C=C1)OC)OC)CCC1=CC(=CC=C1)OC)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
[PH2](=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours under an atmosphere of nitrogen
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The dihydrobromide salt of the title compound (1.3 g) was filtered off as a beige solid
CUSTOM
Type
CUSTOM
Details
dried at 80° under vacuum, mp 167°-170°

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)CCC1=C(C(=CC=C1CCNCCCCCCNCCC1=CC=CC=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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